

# Unveiling the Molecular Architecture of Ddabt1: A Novel Antiviral Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Ddabt1    |           |
| Cat. No.:            | B12374278 | Get Quote |

#### For Immediate Release

BHUBANESWAR, India – A novel synthetic compound, designated **Ddabt1**, has been developed and characterized as a potent inhibitor of the Chikungunya virus (CHIKV) and associated inflammation. This technical guide provides an in-depth overview of the chemical structure, synthesis, and characterization of **Ddabt1**, offering valuable insights for researchers and professionals in drug development and virology.

**Ddabt1** is a synthetic ester conjugate of two well-known pharmaceutical agents: the angiotensin II receptor blocker telmisartan (TM) and the nonsteroidal anti-inflammatory drug salicylic acid (SA).[1][2][3][4][5] Its formal chemical name is 2-((4'-((1,7'-Dimethyl-2'-propyl-1H,3'H-[2,5'-bibenzoimidazol]-3'-yl)methyl)-[1,1'-biphenyl]-2-carbonyl)oxy)benzoic acid. This strategic conjugation aims to create a dual-action therapeutic agent capable of managing both the viral infection and the arthritic symptoms characteristic of Chikungunya fever.

## **Chemical Structure and Properties**

The molecular formula of **Ddabt1** is  $C_{40}H_{34}N_4O_4$ , with a calculated molecular weight of 634.7 g/mol . The structure combines the complex bibenzoimidazole moiety of telmisartan with the carboxyl group of salicylic acid through an ester linkage.



| Property                    | Value           | Source |
|-----------------------------|-----------------|--------|
| Molecular Formula           | C40H34N4O4      |        |
| Calculated Molecular Weight | 634.7 g/mol     |        |
| Appearance                  | Whitish solid   | -      |
| Melting Point               | 140 °C          | -      |
| Purity                      | 96.5% (by HPLC) | -      |

# Synthesis of Ddabt1

The synthesis of **Ddabt1** is a multi-step process designed to selectively form the ester bond between telmisartan and salicylic acid.



Click to download full resolution via product page



Synthesis workflow for **Ddabt1**.

# Experimental Protocols Synthesis of Ddabt1

The synthesis of **Ddabt1** involves a three-step process as outlined in the literature:

- Protection of Salicylic Acid: The carboxylic acid group of salicylic acid is first protected by benzylation. This is achieved by refluxing a mixture of salicylic acid and benzyl alcohol with sulfuric acid for 9 hours to yield benzyl salicylate (Product I).
- Esterification with Telmisartan: Benzyl salicylate is then mixed with N,N'dicyclohexylcarbodiimide (DCC) and dichloromethane (DCM) at 0°C for one hour.
   Telmisartan, dissolved in DCM with 4-dimethylaminopyridine (DMAP), is added to this
  mixture and stirred under a nitrogen atmosphere to produce the intermediate product
  (Product II).
- Deprotection to Yield **Ddabt1**: The intermediate product is dissolved in methanol, followed by the addition of tert-butanol and palladium on carbon. This mixture is then stirred under a hydrogen atmosphere for 6 hours to remove the benzyl protecting group, yielding the final product, **Ddabt1** (Product III).

The resulting compound is purified by column chromatography using a mixture of n-hexane and ethyl acetate (4:6 v/v) and recrystallized from ethanol.

## **Physicochemical and Spectral Characterization**

The proposed structure of **Ddabt1** was confirmed through various analytical techniques:



| Technique                    | Key Findings                                                                                                                                                                                                                                                                              |
|------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| FTIR (cm <sup>-1</sup> )     | 3468.92 (O-H stretch), 2858.91 (C-H stretch), 1663.19 (C=O stretch), 1241.24 (C-O stretch)                                                                                                                                                                                                |
| ¹H NMR (δ, ppm)              | 1.159 (d, CH <sub>3</sub> ), 1.686 (m, CH <sub>2</sub> ), 2.816 (m, CH <sub>2</sub> ),<br>3.768 (s, CH <sub>3</sub> ), 7.861 (m, Ar)                                                                                                                                                      |
| <sup>13</sup> C NMR (δ, ppm) | 26.1 (CH <sub>3</sub> ), 26.6 (CH <sub>3</sub> ), 34.7 (CH <sub>2</sub> ), 48.78 (CH <sub>2</sub> ),<br>48.907 (CH <sub>3</sub> ), 49.515 (CH <sub>2</sub> ), 173.64 (C=O),<br>163.299 (C=O), 136.7 (C=N), 131.659 (Ar–C–<br>O), 131.374 (Ar), 120.182 (Ar), 118.246 (Ar),<br>113.98 (Ar) |
| Mass Spectrometry (m/z)      | Calculated for C <sub>40</sub> H <sub>34</sub> N <sub>4</sub> O <sub>4</sub> : 634.7 g/mol ;<br>Found: 634.5. [M - 1 <sup>+</sup> ] Calculated: 633.7 g/mol ;<br>Found: 633.5                                                                                                             |

## **Antiviral and Anti-inflammatory Activity**

**Ddabt1** has demonstrated significant potential as a therapeutic agent against Chikungunya virus infection. In vitro studies have shown that it effectively inhibits CHIKV infection, as evidenced by a reduction in cytopathic effects, viral titer, viral RNA, and viral proteins. The compound exhibits a 50% inhibitory concentration (IC50) of 14.53  $\mu$ M and a selectivity index (SI) greater than 33.

Furthermore, in vivo experiments in rats have indicated that **Ddabt1** is more effective than telmisartan, salicylic acid, or their combination in treating acute, subacute, and chronic inflammation and arthritis. The oral acute toxicity studies have established a lethal dose (LD<sub>50</sub>) of 5000 mg/kg in rats.

The antiviral efficacy of **Ddabt1** is thought to be partly attributed to its ability to modulate the angiotensin II receptor type 1 (AT1). However, it is suggested that other modes of action may also be involved and require further investigation.

## Conclusion



**Ddabt1** represents a promising drug candidate for the management of Chikungunya virus infection and its associated inflammatory complications. Its rational design, combining the functionalities of telmisartan and salicylic acid, has resulted in a molecule with potent dualaction capabilities. The detailed chemical and biological characterization provided herein serves as a valuable resource for the scientific community to further explore the therapeutic potential of this novel compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Salicylic Acid Conjugate of Telmisartan Inhibits Chikungunya Virus Infection and Inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Salicylic Acid Conjugate of Telmisartan Inhibits Chikungunya Virus Infection and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. figshare.com [figshare.com]
- To cite this document: BenchChem. [Unveiling the Molecular Architecture of Ddabt1: A Novel Antiviral Conjugate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12374278#what-is-the-chemical-structure-of-ddabt1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com